molecular formula POCl3<br>Cl3OP B157111 Phosphorus oxychloride CAS No. 10025-87-3

Phosphorus oxychloride

Cat. No.: B157111
CAS No.: 10025-87-3
M. Wt: 153.33 g/mol
InChI Key: XHXFXVLFKHQFAL-UHFFFAOYSA-N
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Description

Phosphorus oxychloride, also known as phosphoryl chloride, is a colorless liquid with the chemical formula POCl₃. It is known for its pungent and musty odor and fumes in moist air due to hydrolysis. This compound is widely used in the chemical industry for various applications, including the production of phosphate esters and as a reagent in organic synthesis .

Mechanism of Action

Target of Action

Phosphorus oxychloride primarily targets carboxylic acids, converting them into esters, amides, and peptides without racemization . It also acts as a dehydrating agent for alcohols, amides, and cyanohydrins .

Mode of Action

This compound interacts with its targets through a process known as phosphorylation . It acts as a phosphorylating agent, adding a phosphate group to the target molecule . This process enhances the stability, bioavailability, and pharmacological properties of the target molecule .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a critical role in the phosphorylation of natural products, enhancing their biological activity by altering their charge, hydrogen bonding, and spatial structure . It’s also used in the Vilsmeier-Haack reaction to synthesize aromatic aldehydes .

Pharmacokinetics

It’s known that it reacts vigorously with water to generate gaseous hydrochloric acid (hcl) .

Result of Action

The action of this compound results in the formation of new compounds with enhanced properties. For instance, it can convert carboxylic acids into esters, amides, and peptides . It also acts as a dehydrating agent, removing water molecules from a reaction .

Action Environment

Environmental factors significantly influence the action of this compound. It’s hygroscopic, meaning it readily absorbs moisture from the air, releasing fumes of hydrochloric acid and phosphoric acid . It’s also a Lewis acid, accepting electron pairs from Lewis bases, making it a valuable reagent in organic synthesis . An accidental release of this compound to air or water will decompose rapidly into hydrochloric acid and phosphorous acid .

Preparation Methods

Phosphorus oxychloride can be synthesized through several methods:

Chemical Reactions Analysis

Phosphorus oxychloride undergoes various chemical reactions, including:

Scientific Research Applications

Phosphorus oxychloride has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Phosphorus oxychloride can be compared with other similar compounds such as:

This compound stands out due to its unique combination of reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

phosphoryl trichloride
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InChI

InChI=1S/Cl3OP/c1-5(2,3)4
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InChI Key

XHXFXVLFKHQFAL-UHFFFAOYSA-N
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Canonical SMILES

O=P(Cl)(Cl)Cl
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Molecular Formula

Cl3OP, POCl3
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DSSTOX Substance ID

DTXSID5029710
Record name Phosphoric trichloride
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Molecular Weight

153.33 g/mol
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Physical Description

Phosphorus oxychloride appears as a colorless fuming liquid with a pungent odor. Density 14.0 lb / gal. Very toxic by inhalation and corrosive to metals and tissue. Used in gasoline additives and hydraulic fluids., Liquid, Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 degrees F.]; [NIOSH], BROWN FUMING LIQUID WITH PUNGENT ODOUR., Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 °F.]
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Boiling Point

223 °F at 760 mmHg (EPA, 1998), 105.8 °C, 222 °F
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Flash Point

Not Flammable (EPA, 1998)
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Solubility

Decomposes (NIOSH, 2023), Reacts with water, Solubility in water: reaction, Decomposes
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Density

1.645 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.645 at 25 °C/4 °C, Relative density (water = 1): 1.645, (77 °F): 1.65
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Vapor Density

5.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3
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Vapor Pressure

40 mmHg at 81.14 °F (EPA, 1998), 40 mm Hg at 27.3 °C, Vapor pressure, kPa at 27.3 °C: 5.3, (81 °F): 40 mmHg
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Color/Form

Clear, colorless to yellow, oily liquid [Note: A solid below 34 degrees F]., Mobile, fuming liquid

CAS No.

10025-87-3
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Melting Point

34.2 °F (EPA, 1998), 1.25 °C, 1 - 1.5 °C, 34 °F
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHOSPHORUS OXYCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phosphorus oxychloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0508.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
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[Compound]
Name
carboxamide
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[Compound]
Name
nitrile
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Synthesis routes and methods II

Procedure details

100 g (=0.513 mol) of phenylphosphonyl dichloride and 200 g (=1.45 mol) of phosphorus trichloride were mixed. This mixture was introduced dropwise, over the course of 3 hours, into a vertical quartz tube which was 60 cm long, filled with 6 mm diameter quartz Raschig rings, was flushed with nitrogen and was located in an electric oven heated to 600° C. The reaction mixture collecting in the trap was again introduced dropwise, over the course of 2 hours, into the quartz tube at 600° C. The reaction mixture now produced was distilled in vacuo. Apart from unreacted phosphorus trichloride and phosphorus oxychloride, 80 g of a distillate were obtained which, on the basis of a 31P NMR spectrum, had the following composition:
Quantity
100 g
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Quantity
200 g
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reactant
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[Compound]
Name
quartz
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Synthesis routes and methods III

Procedure details

A number of dehydrating agents can be used, for example, phosphorus oxychloride, phosphorus tribromide, phosphorus pentachloride and polyphosphoric acid. Phosphorus oxychloride and phosphorus tribromide are the preferred agents. Furthermore, a particular dehydrating agent determines which compound of formula I will be formed: use of phosphorus oxychloride, phosphorus trichloride or phosphorus pentachloride affords the corresponding compound of formula I in which R5 is chloro; use of phosphorus oxybromide or phosphorus tribromide affords the corresponding compound of formula I in which R5 is bromo; and use of polyphosphoric acid affords the corresponding compound of formula I in which R5 is hydroxy.
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[Compound]
Name
polyphosphoric acid
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Synthesis routes and methods IV

Procedure details

Phenylphosphine dichloride, C6H5PCl2, was the only product detected when benzene and PCl3 were fed to the catalytic reactor. A mixture of o, m, and p-tolylphosphine dichloride, CH3C6H4PCl2, was the only organic product detected when toluene and PCl3 were used as the starting material. A small amount, < 1%, of POCl3 was observed. A mixture of α- and β-naphthylphosphine dichloride, C10H7PCl2, was produced, along with a small amount of POCl3 when naphthalene and PCl3 were used as the feed. A small amount of 2,5, dimethyl phenylphosphine dichloride was detected when p-xylene and PCl3 were used as the feed. Traces of toluene, POCl3 and an unidentified product were observed with the latter. The results are summarized in more detail in Table VI.
[Compound]
Name
α- and β-naphthylphosphine dichloride
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solvent
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0 (± 1) mol
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solvent
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Name
Phenylphosphine dichloride
Quantity
0 (± 1) mol
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reactant
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Name
p-tolylphosphine dichloride
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[Compound]
Name
CH3C6H4PCl2
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Synthesis routes and methods V

Procedure details

Intermediate 1(b) may then be cyclized to the 6-chloro-purine intermediate 1(c) by treatment with a condensation agent using analogous procedures and conditions described in U.S. Pat. No.4,728,644, incorporated herein by reference. In a preferred method, intermediate 1(b) can be refluxed in a weak acid (e.g., acetic acid) or sulfuric acid in an appropriate solvent (e.g., isopropyl alcohol, toluene) to provide the hydroxy purine intermediate 1(d) followed by refluxing in phosphorous oxychloride, toluene in the presence of phosphorous oxychloride and triethylamine, or 2,6-lutidine in phosphorous oxychloride to give intermediate 1(c). In another preferred method, 1(b) may be directly converted to 1(c) by refluxing in phosphorous oxychloride; an appropriate co-solvent (e.g., toluene) and/or base (e.g., pyridine, triethylamine) may be added to aid in the condensation.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphorus oxychloride

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